N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide
Description
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a structurally complex molecule featuring a benzamide core substituted with a tetrazole ring linked to a 4-methoxyphenyl group and a morpholine sulfonyl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is often used as a bioisostere for carboxylic acids due to its similar acidity and hydrogen-bonding capabilities . The morpholine sulfonyl group enhances solubility and may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O5S/c1-30-17-6-4-16(5-7-17)26-19(22-23-24-26)14-21-20(27)15-2-8-18(9-3-15)32(28,29)25-10-12-31-13-11-25/h2-9H,10-14H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLNSFLZYMPAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives (e.g., Compounds 3s and 3t)
Structural Similarities :
Functional Differences :
- Bioactivity: Benzimidazoles (e.g., 3s/3t) are known for antimicrobial and antiulcer activities, whereas tetrazoles like the target compound may exhibit distinct pharmacological profiles due to differences in heterocyclic reactivity .
- Synthesis : Benzimidazoles in were synthesized via nucleophilic substitution, while tetrazoles often require multicomponent reactions (e.g., Ugi-Azide) .
Table 1: Key Structural and Spectral Comparisons
| Feature | Target Compound | Benzimidazole Derivatives (3s/3t) |
|---|---|---|
| Core Heterocycle | Tetrazole | Benzimidazole |
| Sulfonyl Group | Morpholine-4-sulfonyl | N,N-Dimethylamino benzene-4-sulfonyl |
| ¹H-NMR Shifts (δ, ppm) | Not reported in evidence | 2.24–3.75 (alkyl), 7.42–7.20 (aromatic) |
| IR Absorption | Likely C=N (tetrazole) ~1600 cm⁻¹ | C=S ~1243–1258 cm⁻¹, C=O ~1663–1682 cm⁻¹ |
1,2,4-Triazole Derivatives (e.g., Compounds 7–9)
Structural Parallels :
Key Contrasts :
- Tautomerism : Triazoles (7–9) exhibit thione-thiol tautomerism, confirmed by IR (absence of S-H bands) and NMR data. Tetrazoles lack this tautomerism but may show pH-dependent protonation .
- Synthesis : Triazoles were synthesized via hydrazinecarbothioamide cyclization, whereas tetrazoles often form via [2+3] cycloadditions or Ugi-Azide reactions .
Benzamide Derivatives with Alkoxy Substituents (e.g., Compounds 5–8)
Structural Overlaps :
Functional Insights :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to bulkier alkoxy groups (e.g., propoxy in Compound 7) .
- Bioisosterism : The tetrazole in the target compound could replace carboxylic acids more effectively than alkoxy groups, improving metabolic stability .
Preparation Methods
Sulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic sulfonation using chlorosulfonic acid () at 0–5°C to yield 4-sulfobenzoic acid (Scheme 1a). The reaction proceeds via a Wheland intermediate, with the sulfonic acid group preferentially attaching para to the carboxylic acid due to electronic directing effects.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | |
| Yield | 78% |
Conversion to Sulfonyl Chloride
Treatment with phosphorus pentachloride () in dichloromethane converts the sulfonic acid to 4-(chlorosulfonyl)benzoic acid (Scheme 1b). Excess ensures complete conversion, with gaseous HCl byproduct removed under reduced pressure.
Morpholine Substitution
Reacting the sulfonyl chloride with morpholine in tetrahydrofuran (THF) at 25°C affords 4-(morpholine-4-sulfonyl)benzoic acid (Scheme 1c). The nucleophilic amine attacks the electrophilic sulfur, displacing chloride.
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | Triethylamine () |
| Solvent | THF |
| Yield | 85% |
Synthesis of [1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Methanamine
Ugi-Azide Multicomponent Reaction
The tetrazole core is constructed via a one-pot Ugi-azide reaction involving:
-
p-Methoxyphenyl isonitrile (1.0 equiv)
-
Formaldehyde (1.2 equiv)
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Ammonium chloride (1.5 equiv)
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Sodium azide (1.5 equiv)
The reaction proceeds in methanol at 25°C for 24 hours, yielding [1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methanamine (Scheme 2a).
Mechanistic Insights
-
Iminium Formation : Formaldehyde and ammonium chloride condense to form an iminium ion.
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Cycloaddition : The isonitrile and azide participate in a [3+2] cycloaddition, generating the tetrazole ring.
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Rearrangement : A Passerini-type rearrangement positions the methanamine group at C-5.
Spectral Confirmation
-
(400 MHz, DMSO-): δ 8.21 (s, 1H, tetrazole-H), 7.89 (d, Hz, 2H, Ar-H), 6.97 (d, Hz, 2H, Ar-H), 4.52 (s, 2H, CH), 3.82 (s, 3H, OCH).
Amide Coupling and Final Product Assembly
Activation of Benzoyl Group
4-(Morpholine-4-sulfonyl)benzoic acid is treated with thionyl chloride () to form the corresponding acyl chloride (Scheme 3a). Excess is removed by distillation under reduced pressure.
Amide Bond Formation
The acyl chloride reacts with [1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methanamine in dichloromethane, catalyzed by (Scheme 3b). The reaction proceeds at 0°C to room temperature over 12 hours.
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white solid (72% yield).
Characterization Data
-
Molecular Formula :
-
HRMS (ESI+) : 562.1762 [M+H] (calc. 562.1765).
-
Melting Point : 168–170°C.
Alternative Synthetic Routes and Optimization
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrazole ring via [1,3]-dipolar cycloaddition between sodium azide and nitriles, followed by alkylation with 4-methoxyphenyl groups .
- Step 2: Introduction of the morpholine-4-sulfonyl group via sulfonylation of benzamide intermediates using morpholine and sulfur trioxide derivatives .
- Step 3: Coupling reactions (e.g., amide bond formation) between the tetrazole-methyl and sulfonylbenzamide moieties under Schotten-Baumann conditions .
Key reagents: Thionyl chloride (for acyl chloride formation), triethylamine (as a base), and anhydrous solvents (e.g., DCM or THF) .
Basic: What spectroscopic techniques are recommended for characterization?
- NMR spectroscopy (¹H, ¹³C, and 2D methods) to confirm connectivity of the tetrazole, benzamide, and morpholine-sulfonyl groups .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX or Mercury software) to resolve crystal packing and hydrogen-bonding interactions .
- FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature control: Tetrazole cyclization requires 80–100°C for 12–24 hours; lower temperatures result in incomplete reactions .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reagent solubility .
- Catalysts: Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Purification: Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol improves purity .
Advanced: What computational methods are suitable for studying its electronic structure?
- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate molecular orbitals, electrostatic potential maps, and charge distribution .
- Molecular dynamics simulations: Analyze solvation effects and conformational stability in aqueous or lipid environments .
- Mercury software: Visualize crystallographic data (e.g., bond angles, torsion angles) and compare with DFT-optimized geometries .
Advanced: How to analyze its interactions with biological targets using molecular docking?
- Target selection: Prioritize enzymes or receptors with known affinity for tetrazole or sulfonamide groups (e.g., carbonic anhydrase, kinases) .
- Docking tools: Use AutoDock Vina or Schrödinger Suite with flexible ligand settings to account for tetrazole ring puckering .
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What strategies assess its stability under various pH and temperature conditions?
- Forced degradation studies:
- Acidic/basic conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24 hours; monitor decomposition via HPLC .
- Oxidative stress: Treat with 3% H₂O₂ to evaluate sulfonyl group stability .
- Thermal analysis: Use DSC (Differential Scanning Calorimetry) to determine melting points and detect polymorphic transitions .
Basic: What are common biological assays used to evaluate its activity?
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Fluorometric assays for kinases or proteases .
- Antimicrobial activity: Broth microdilution against Gram-positive/negative bacteria .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural analogs: Compare activity trends with derivatives lacking the morpholine-sulfonyl group to isolate pharmacophoric elements .
Advanced: What are the implications of its crystallographic data for drug design?
- Hydrogen-bond networks: Crystal structures reveal interactions between the sulfonyl group and water molecules, suggesting enhanced solubility .
- Torsion angles: Tetrazole-methyl linker flexibility impacts binding pocket accommodation .
- Packing patterns: Predict stability of co-crystals with excipients for formulation .
Advanced: How to design derivatives to improve pharmacokinetic properties?
- Lipophilicity adjustment: Replace methoxyphenyl with halogenated aryl groups to enhance membrane permeability .
- Metabolic stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to reduce CYP450-mediated oxidation .
- Pro-drug strategies: Mask the tetrazole as a ester to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
